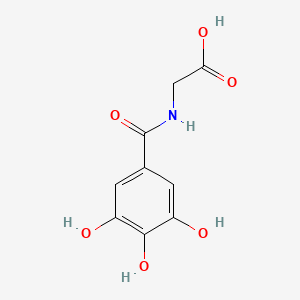

Glycine, N-(3,4,5-trihydroxybenzoyl)-

Description

Overview of N-Acylamino Acid Derivatives and Their Significance

N-acylamino acids are a diverse class of molecules characterized by an amino acid linked to a fatty acid via an amide bond. These compounds are of significant interest in the scientific community due to their wide range of biological activities and their presence in various natural sources. Research has demonstrated their involvement in cellular signaling, inflammation, and other physiological processes. The structural diversity of both the amino acid and the acyl chain components allows for a vast array of potential derivatives, each with unique chemical and biological properties. This versatility has made N-acylamino acids a focal point in fields such as biochemistry, pharmacology, and medicinal chemistry.

Historical Context and Discovery of N-(3,4,5-trihydroxybenzoyl)glycine

While the broader class of N-acylamino acids has been studied for some time, the specific history of N-(3,4,5-trihydroxybenzoyl)glycine, also known as N-galloylglycine, is more recent. Its discovery is closely linked to the extensive phytochemical analysis of various plant species, particularly those rich in gallotannins. Gallic acid, the 3,4,5-trihydroxybenzoyl moiety of the compound, is a well-known natural phenolic acid found in high concentrations in gallnuts, sumac, witch hazel, tea leaves, and oak bark.

Scope and Research Focus on N-(3,4,5-trihydroxybenzoyl)glycine

Current research on N-(3,4,5-trihydroxybenzoyl)glycine is primarily centered on elucidating its biological and chemical properties, with a particular emphasis on its potential as a bioactive agent. The core areas of investigation include its synthesis, antioxidant capabilities, and enzyme inhibitory effects.

Synthesis: The synthesis of N-(3,4,5-trihydroxybenzoyl)glycine is typically achieved through the coupling of a protected gallic acid derivative with glycine (B1666218). A common method involves the reaction of 3,4,5-triacetoxybenzoyl chloride with glycine in a basic aqueous medium, followed by the deprotection of the hydroxyl groups. This straightforward synthesis allows for the production of the compound for research purposes.

Antioxidant Activity: A significant focus of the research on N-(3,4,5-trihydroxybenzoyl)glycine is its antioxidant potential. The 3,4,5-trihydroxybenzoyl (galloyl) moiety is a well-established antioxidant pharmacophore. Studies have investigated the radical scavenging activity of this compound against various free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The presence of three hydroxyl groups on the aromatic ring is believed to contribute significantly to its ability to donate hydrogen atoms and neutralize free radicals. mdpi.com

Enzyme Inhibition: Another key area of investigation is the ability of N-(3,4,5-trihydroxybenzoyl)glycine to inhibit the activity of various enzymes. The galloyl moiety is known to interact with proteins, and this interaction can lead to the modulation of enzyme function. Research has explored its inhibitory effects on enzymes such as tyrosinase and α-glucosidase, which are relevant in the contexts of hyperpigmentation and carbohydrate metabolism, respectively. The mechanism of inhibition is often attributed to the binding of the galloyl group to the active site or other allosteric sites on the enzyme. nih.gov

The following table summarizes some of the reported biological activities and properties of N-(3,4,5-trihydroxybenzoyl)glycine and related galloyl derivatives.

| Property Investigated | Research Finding |

| Antioxidant Activity | |

| DPPH Radical Scavenging | N-(3,4,5-trihydroxybenzoyl)glycine exhibits significant DPPH radical scavenging activity, attributed to the galloyl moiety. |

| Enzyme Inhibition | |

| Tyrosinase Inhibition | The compound has shown inhibitory effects against tyrosinase, suggesting potential applications in regulating melanin (B1238610) production. |

| α-Glucosidase Inhibition | Research indicates that the galloyl group contributes to the inhibition of α-glucosidase, which may have implications for managing carbohydrate digestion. |

Further research is ongoing to fully characterize the pharmacokinetic profile and the full spectrum of biological activities of N-(3,4,5-trihydroxybenzoyl)glycine, with the aim of potentially harnessing its properties for various applications.

Structure

3D Structure

Properties

CAS No. |

55880-99-4 |

|---|---|

Molecular Formula |

C9H9NO6 |

Molecular Weight |

227.17 g/mol |

IUPAC Name |

2-[(3,4,5-trihydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9NO6/c11-5-1-4(2-6(12)8(5)15)9(16)10-3-7(13)14/h1-2,11-12,15H,3H2,(H,10,16)(H,13,14) |

InChI Key |

CEPDUQPLHPYNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4,5 Trihydroxybenzoyl Glycine

Chemical Synthesis Routes of N-(3,4,5-trihydroxybenzoyl)glycine

The chemical synthesis of N-(3,4,5-trihydroxybenzoyl)glycine involves the formation of an amide bond between the carboxyl group of gallic acid (3,4,5-trihydroxybenzoic acid) and the amino group of glycine (B1666218). Key challenges in this process include the activation of the carboxylic acid, the protection of the reactive phenolic hydroxyl groups of gallic acid to prevent side reactions, and ensuring high yields and purity of the final product.

Active Ester Methods in N-Acylglycine Synthesis

Active ester methods are a cornerstone in peptide and N-acylamino acid synthesis due to their ability to facilitate amide bond formation under mild conditions, which helps in minimizing racemization of chiral centers. organic-chemistry.org This approach involves converting the carboxylic acid (gallic acid) into a more reactive form, an "active ester," which then readily reacts with the amine (glycine).

Commonly used active esters include:

N-hydroxysuccinimide (NHS) esters: These are widely used for their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification.

Pentafluorophenyl (PFP) esters: These esters are highly reactive and are often used for less reactive amines.

N-hydroxybenzotriazole (HOBt) esters: Often formed in situ with a coupling agent like a carbodiimide, these esters are very effective at suppressing side reactions and racemization.

A recently developed method for synthesizing isolable active esters from carboxylic acids utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N). organic-chemistry.org This approach avoids the use of carbodiimides and can be applied to a broad range of substrates, including α-amino acid derivatives, at room temperature, making it a simple and cost-effective option. organic-chemistry.org For the synthesis of N-(3,4,5-trihydroxybenzoyl)glycine, the phenolic hydroxyls of gallic acid would typically be protected (e.g., as benzyl (B1604629) or silyl (B83357) ethers) prior to activation to prevent undesired esterification or other side reactions at these sites. mdpi.com

Comparative Analysis of Different Chemical Reaction Pathways for N-Acylamino Acids

Several distinct chemical pathways exist for the synthesis of N-acylamino acids, each with its own set of advantages and limitations. A comparative analysis highlights the versatility available to chemists for targeting molecules like N-(3,4,5-trihydroxybenzoyl)glycine.

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Active Ester Method | A two-step process where the carboxylic acid is first converted to a reactive ester, which then acylates the amino acid. organic-chemistry.org | Mild reaction conditions, low racemization, high yields, broad substrate scope. organic-chemistry.org | Requires pre-activation step; may need protecting groups for functionalized acids like gallic acid. |

| Amidocarbonylation | A catalytic reaction involving an aldehyde, an amide, and carbon monoxide in the presence of a transition metal catalyst, typically cobalt-based. google.comgoogle.com | Utilizes simple starting materials; can generate the aldehyde in situ. google.com | Requires high pressures and temperatures; catalyst can be sensitive and difficult to separate from the product. google.com |

| Direct Dehydration Condensation | The direct formation of an amide bond from a carboxylic acid and an amine by removing water, often at high temperatures or with a catalyst. | Atom-economical (water is the only byproduct). | Harsh conditions can lead to side reactions and degradation, especially with sensitive molecules like gallic acid. |

| Fatty Acid Anhydride (B1165640)/Chloride Method | The carboxylic acid is converted to a more reactive acid anhydride or acid chloride, which then reacts with the amino acid. | Highly reactive acylating agents lead to fast reactions. | Reagents (e.g., thionyl chloride) are often harsh and corrosive; can generate stoichiometric amounts of waste. |

For a molecule with multiple hydroxyl groups like N-(3,4,5-trihydroxybenzoyl)glycine, the mild conditions and high selectivity of the active ester method generally make it a more favorable approach compared to harsher methods like direct condensation or the use of acid chlorides.

Strategies for Improved Yields and Purity in N-(3,4,5-trihydroxybenzoyl)glycine Synthesis

Achieving high yields and purity in the synthesis of N-(3,4,5-trihydroxybenzoyl)glycine necessitates careful optimization of the reaction strategy.

Protecting Group Strategy: The most critical aspect is the protection of the three phenolic hydroxyl groups of the gallic acid moiety. Benzyl ethers are commonly used as protecting groups for phenols because they are stable under a wide range of reaction conditions and can be cleanly removed by hydrogenolysis in the final step. mdpi.com This prevents the formation of polyesters and other byproducts.

Optimization of Coupling Reagents: In active ester methods, the choice of coupling agent and additives is crucial. Using combinations like DCC/HOBt (N,N'-dicyclohexylcarbodiimide/N-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can enhance reaction rates and minimize side reactions.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a microwave-assisted synthesis of galloyl hydrazide from gallic acid was completed in just 2 minutes, a significant improvement over conventional heating methods. scienceopen.com This green chemistry approach could be adapted for the amide synthesis step, potentially leading to a more efficient process.

Catalyst Promoters: In catalytic routes such as amidocarbonylation, the use of promoters can significantly enhance performance. For the synthesis of N-acetylglycine, dinitrile promoters like succinonitrile (B93025) were shown to improve product yield and facilitate the recovery of the cobalt catalyst. google.com

Enzymatic and Biocatalytic Approaches to N-(3,4,5-trihydroxybenzoyl)glycine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can circumvent the need for protecting groups and often proceeds under mild, aqueous conditions, leading to higher purity and less environmental impact.

In Vitro Enzymatic Synthesis Considerations for Galloyl-Type Compounds

The enzymatic synthesis of galloyl compounds has been successfully demonstrated, providing a strong basis for its application to N-(3,4,5-trihydroxybenzoyl)glycine. Key considerations for developing an in vitro enzymatic process include the selection of the enzyme and the reaction medium.

Enzyme Selection:

Lipases: These enzymes are well-known for their ability to catalyze esterification and amidation reactions. A food-grade lipase (B570770), Lipozyme® 435, was used to synthesize 1-o-galloylglycerol with a high yield of 76.9%. nih.gov Lipases are promising candidates for catalyzing the amidation of glycine with a gallic acid ester.

Tannases (Tannin Acyl Hydrolases): These enzymes naturally hydrolyze galloyl esters but can be used for synthesis under non-aqueous conditions or in systems with low water activity. Microencapsulated tannase (B8822749) from Aspergillus niger has been used to synthesize gallic acid esters in organic solvents. researchgate.net

Solvent System: The choice of solvent is critical for shifting the reaction equilibrium towards synthesis rather than hydrolysis.

Organic Solvents: Using organic solvents like hexane (B92381) or benzene (B151609) can favor the synthesis of galloyl esters, with one study achieving a 44.3% yield of propyl gallate in benzene. researchgate.net

Aqueous Systems with Co-solvents: A recent green chemistry approach for N-acyl glycine synthesis utilizes glycerol (B35011) as a co-solvent in an aqueous system. researchgate.net The lipase first forms a glycerol ester in situ, which is then subjected to aminolysis with glycine, achieving conversions up to 80%. researchgate.net

Biocatalytic Transformations Utilizing Microbial or Isolated Enzyme Systems

The direct amidation of a carboxylic acid with an amine using enzymes is a highly desirable green chemistry reaction. researchgate.net Research into biocatalytic transformations has identified several enzyme classes and strategies applicable to the synthesis of N-acylamino acids.

Engineered Lipases: The catalytic activity of enzymes can be significantly improved through protein engineering. By reshaping the catalytic pocket of a Rhizomucor miehei lipase (proRML), researchers enhanced its aminolysis activity and catalytic efficiency by 103-fold and 465-fold, respectively, for the synthesis of N-acyl glycines. researchgate.net Such engineered enzymes could be highly effective for producing N-(3,4,5-trihydroxybenzoyl)glycine.

Hydrolases in Reverse: Enzymes such as fatty acid amide hydrolase (FAAH) can catalyze the direct condensation of a fatty acid and an amino acid to form an N-acyl amino acid in vitro. researchgate.net However, this reverse hydrolase reaction often requires high substrate concentrations and a pH above 8 to be effective. researchgate.net

Fatty Acid-AMP Ligases (FAAL): This class of enzymes activates fatty acids as acyl-adenylates, a well-established process in the formation of various natural products. researchgate.net This activation mechanism could potentially be harnessed for the enzymatic synthesis of N-acylamino acids.

The table below summarizes key data from studies on relevant enzymatic syntheses.

| Enzyme | Substrates | Product | Yield/Conversion | Reference |

| Lipozyme® 435 (Lipase) | Propyl gallate, Glycerol | 1-o-Galloylglycerol | 76.9% | nih.gov |

| Microencapsulated Tannase | Gallic acid, Alcohols | Gallic acid esters | 44.3% (Propyl gallate) | researchgate.net |

| Modified Rhizomucor miehei Lipase | Fatty acids, Glycine | Long-chain N-acylglycines | up to 80% | researchgate.net |

These biocatalytic approaches represent a promising frontier for the efficient, selective, and sustainable production of N-(3,4,5-trihydroxybenzoyl)glycine.

Biosynthetic Pathways and Metabolic Origins of N 3,4,5 Trihydroxybenzoyl Glycine

Proposed Biosynthetic Mechanisms in Microorganisms and Plants

The formation of N-(3,4,5-trihydroxybenzoyl)glycine is hypothesized to occur through the convergence of pathways that produce gallic acid and those that activate and conjugate it with glycine (B1666218). Two primary mechanisms are plausible, differing in the nature of the activated gallic acid precursor.

A key step in the metabolism of many plant phenolics is their activation via glycosylation, often utilizing Uridine Diphosphate Glucose (UDP-glucose). In this proposed pathway, gallic acid is first activated through the action of a UDP-glucosyltransferase (UGT).

Step 1: Activation of Gallic Acid: Gallic acid reacts with UDP-glucose in a reaction catalyzed by a specific UDP-glucosyltransferase (UGT) . This results in the formation of 1-O-galloyl-β-D-glucose (β-glucogallin). This high-energy ester bond effectively "activates" the galloyl group for subsequent transfer.

Step 2: Transfer to Glycine: The activated galloyl group from β-glucogallin is then transferred to the amino group of glycine. This reaction is catalyzed by a putative galloyltransferase , an enzyme capable of recognizing both the galloyl donor and glycine as an acceptor molecule.

This two-step mechanism is analogous to the biosynthesis of other galloylated compounds in plants, where β-glucogallin serves as a central galloyl donor.

Galloyltransferases are a class of acyltransferases that play a crucial role in the biosynthesis of hydrolyzable tannins by catalyzing the transfer of galloyl groups from an activated donor, such as β-glucogallin, to a variety of acceptor molecules. While characterized galloyltransferases in tea plants ( Camellia sinensis ) are known to galloylate catechins to form compounds like epigallocatechin gallate (EGCG), it is proposed that a specific galloyltransferase exists that utilizes glycine as its substrate.

The proposed reaction is as follows: 1-O-galloyl-β-D-glucose + Glycine → N-(3,4,5-trihydroxybenzoyl)glycine + Glucose

This sequential process, involving an initial activation followed by a specific transfer, allows for the controlled synthesis of diverse galloylated molecules within the cell.

Ellagic acid is a dimeric derivative of gallic acid, and its biosynthesis is a key feature of the metabolism of ellagitannins. The formation of ellagic acid proceeds through the oxidative coupling of two galloyl groups that are typically ester-linked to a glucose core in a larger tannin molecule, such as pentagalloylglucose.

While N-(3,4,5-trihydroxybenzoyl)glycine is not considered a direct or obligatory intermediate in the mainstream pathway leading to ellagic acid, its biosynthesis represents a related branch of gallic acid metabolism. It is plausible that in certain plant species or under specific physiological conditions, galloylated amino acids like N-(3,4,5-trihydroxybenzoyl)glycine could be formed as part of the broader metabolic network that also leads to ellagitannins. The formation of such conjugates would divert gallic acid from the pool available for the synthesis of larger tannins. Therefore, its role is likely one of a related terminal product rather than a direct precursor in the ellagic acid pathway.

Identification and Characterization of Enzymes Involved in N-(3,4,5-trihydroxybenzoyl)glycine Biosynthesis

While no single enzyme has been definitively identified and characterized for the direct synthesis of N-(3,4,5-trihydroxybenzoyl)glycine, strong evidence points to the involvement of specific enzyme families based on their known catalytic activities with similar substrates.

| Enzyme Family | Proposed Role in Biosynthesis | Substrates | Product of Step |

| UDP-glucosyltransferases (UGTs) | Activation of gallic acid | Gallic acid, UDP-glucose | 1-O-galloyl-β-D-glucose |

| Galloyltransferases | Transfer of the activated galloyl group to glycine | 1-O-galloyl-β-D-glucose, Glycine | N-(3,4,5-trihydroxybenzoyl)glycine |

| Acyl-CoA Synthetases | Alternative activation of gallic acid | Gallic acid, ATP, Coenzyme A | Galloyl-CoA |

| Glycine N-acyltransferases (GLYATs) | Alternative pathway: conjugation of activated galloyl-CoA to glycine | Galloyl-CoA, Glycine | N-(3,4,5-trihydroxybenzoyl)glycine |

An alternative, equally plausible pathway involves the activation of gallic acid to a thioester, galloyl-CoA . This would be accomplished by an acyl-CoA synthetase . Subsequently, a Glycine N-acyltransferase (GLYAT) would catalyze the condensation of galloyl-CoA with glycine. This mechanism is well-documented for the detoxification of xenobiotic carboxylic acids, such as benzoic acid, which is conjugated with glycine to form hippuric acid. It is conceivable that a plant GLYAT-like enzyme could have evolved to accept galloyl-CoA as a substrate.

Interconnections with General Plant Polyphenol Metabolism and Secondary Metabolite Networks

The biosynthesis of N-(3,4,5-trihydroxybenzoyl)glycine is deeply embedded within the complex web of plant secondary metabolism, originating from primary metabolic pathways and branching off from the core pathways of polyphenol synthesis.

Origin of Precursors: The two primary precursors, gallic acid and glycine, have distinct metabolic origins.

Gallic Acid: This phenolic acid is predominantly synthesized via the shikimate pathway , which is the central route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms.

Glycine: This amino acid is derived from intermediates of photosynthesis and photorespiration, primarily from serine, which itself is synthesized from 3-phosphoglycerate, an intermediate of glycolysis.

A Branch Point in Tannin Biosynthesis: Gallic acid is a fundamental building block for hydrolyzable tannins, one of the major classes of plant polyphenols. The activation of gallic acid to β-glucogallin is the committed step for the biosynthesis of both gallotannins and ellagitannins. The proposed synthesis of N-(3,4,5-trihydroxybenzoyl)glycine represents a branch point from this central pathway, where the activated galloyl unit is conjugated to an amino acid instead of another sugar or polyphenol molecule.

This interconnection highlights the metabolic plasticity of plants, allowing them to generate a diverse array of specialized metabolites from a limited set of core building blocks. The formation of N-(3,4,5-trihydroxybenzoyl)glycine is an example of this diversification, combining elements from phenolic acid metabolism and amino acid metabolism to create a unique natural product.

Metabolic Fate and Biotransformation of N 3,4,5 Trihydroxybenzoyl Glycine

Endogenous Enzymatic Biotransformation in Biological Systems

The formation of N-(3,4,5-trihydroxybenzoyl)glycine in biological systems is a classic example of xenobiotic metabolism, specifically through the glycine (B1666218) conjugation pathway. This pathway is a crucial mechanism for detoxifying and facilitating the excretion of various acidic compounds.

Glycine N-acyltransferase (GLYAT) is the key enzyme responsible for the final step in the glycine conjugation pathway. nih.govwikipedia.org This pathway plays a significant role in the metabolism of a variety of natural and foreign compounds (xenobiotics), particularly aromatic acids. mdpi.comresearchgate.net The process is a two-step enzymatic reaction that begins in the mitochondria. nih.govresearchgate.net First, a xenobiotic carboxylic acid, such as 3,4,5-trihydroxybenzoic acid (gallic acid), is activated to its high-energy coenzyme A (CoA) thioester, in this case, 3,4,5-trihydroxybenzoyl-CoA. mdpi.comnih.gov This activation is catalyzed by a mitochondrial ligase. mdpi.com

In the second and final step, GLYAT catalyzes the transfer of the 3,4,5-trihydroxybenzoyl group from its CoA derivative to the amino group of glycine. wikipedia.org This reaction forms the stable N-acylglycine conjugate, N-(3,4,5-trihydroxybenzoyl)glycine, and regenerates free Coenzyme A (CoA). wikipedia.org This process is essential for maintaining the mitochondrial pool of free CoA, which is vital for energy metabolism, including the β-oxidation of fatty acids. nih.gov The glycine conjugation system is proposed to be a primary mechanism for the removal of aromatic acids produced from dietary polyphenols by gut microbes. researchgate.net

The formation of N-acylamino acids, such as N-(3,4,5-trihydroxybenzoyl)glycine, is a Phase II conjugation reaction. nih.gov Phase II reactions are a critical component of detoxification, wherein metabolites from Phase I reactions or parent compounds with suitable functional groups are conjugated with endogenous molecules. nih.gov This process generally increases the hydrophilicity (water solubility) of the xenobiotic, which facilitates its transport out of cells and subsequent excretion from the body, typically via urine. nih.govmdpi.com

In the context of amino acid conjugation, the carboxylic acid group of the xenobiotic is the target for modification. Unlike some other Phase II reactions where the conjugating agent (e.g., glucuronic acid) is activated, in glycine conjugation, it is the xenobiotic substrate itself that must be activated to an acyl-CoA intermediate. nih.gov The subsequent transfer of the acyl group to glycine, catalyzed by GLYAT, results in the formation of a peptide bond, yielding the N-acylglycine conjugate. wikipedia.org This pathway effectively neutralizes the reactivity of the carboxylic acid and packages it for elimination. mdpi.com

The catalytic activity and substrate specificity of GLYAT have not been exhaustively characterized for all possible substrates, but studies on analogous compounds provide significant insight. researchgate.netnih.gov The enzyme's highest activity is typically observed with benzoyl-CoA, the activated form of benzoic acid. nih.gov The specificity of GLYAT for other substrates is variable and appears to be influenced by the structure of the acyl-CoA molecule. nih.gov

Research into the structure-metabolism relationship of substituted benzoic acids reveals that steric factors play a crucial role. Glycine conjugation tends to be reduced by the presence of bulky substituents on the benzene (B151609) ring, particularly at the para- and meta-positions. epa.gov This suggests that the active site of the GLYAT enzyme has limited tolerance for steric bulk. epa.gov Given that the 3,4,5-trihydroxybenzoyl group possesses three hydroxyl substituents, it is plausible that its conjugation by GLYAT may be less efficient compared to simpler aromatic acids like benzoic acid. One study that quantified the relative activity of a human liver enzyme preparation for various acyl-CoAs found that while benzoyl-CoA yielded 100% relative activity, other substrates like salicylyl-CoA (which has one hydroxyl group) showed significantly lower activity. nih.gov

| Acyl-CoA Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Benzoyl-CoA | 100 | nih.gov |

| Butyryl-CoA | 28 | nih.gov |

| Salicylyl-CoA | 22 | nih.gov |

| Heptanoyl-CoA | 9.5 | nih.gov |

| Isovaleryl-CoA | 9.1 | nih.gov |

Microbial Degradation Pathways of N-(3,4,5-trihydroxybenzoyl)glycine

Microorganisms in the environment and the gut possess diverse enzymatic capabilities that can degrade complex molecules like N-(3,4,5-trihydroxybenzoyl)glycine. The primary point of microbial attack is the hydrolysis of the amide bond linking the galloyl group to glycine, or the degradation of the galloyl moiety itself, which is derived from gallic acid, a component of hydrolyzable tannins (gallotannins). nih.govfrontiersin.org

Several fungal species, particularly within the Penicillium genus, are well-known for their ability to degrade tannins and related phenolic compounds. unito.it These fungi produce extracellular enzymes, most notably tannase (B8822749) (tannin acyl hydrolase), which are key to this process. unito.itscialert.net

The degradation mechanism involves the enzymatic hydrolysis of the ester and depside bonds within hydrolyzable tannins, releasing gallic acid. frontiersin.orgunito.it For a compound like N-(3,4,5-trihydroxybenzoyl)glycine, while it has an amide bond rather than an ester bond, fungal amidases could potentially cleave the molecule into its constituent parts: 3,4,5-trihydroxybenzoic acid (gallic acid) and glycine. More commonly, if the compound is part of a larger gallotannin structure, the initial degradation would be mediated by tannase. Fungi such as Penicillium crustosum and Penicillium chrysogenum have been identified as producers of tannase and are capable of using tannins as a carbon source. scialert.netresearchgate.net Once gallic acid is liberated, some fungi can further metabolize it, preventing its accumulation. nih.gov Hydrolases produced during Penicillium fermentation can also break down plant cell wall structures, releasing bound phenolic compounds. scielo.br

| Fungal Species | Enzyme(s) Produced | Degradation Activity | Reference |

|---|---|---|---|

| Penicillium verrucosum | Tannase | Degrades tannins from coffee pulp. | unito.it |

| Penicillium crustosum AN3 | Tannase | Produces gallic acid from plant-derived tannins. | researchgate.net |

| Penicillium chrysogenum | Tannase | Decomposes tannic acid and gallic acid. | scialert.net |

| Penicillium sp. | Hydrolases (α-amylase, cellulase) | Releases free phenolic acids from wheat bran. | scielo.br |

The human gut microbiota plays a crucial role in the metabolism of dietary polyphenols, including gallotannins. nih.govnih.gov Several bacterial species, with Lactobacillus plantarum being a prototypical example, can degrade these complex molecules. nih.govasm.orgnih.gov The degradation of the galloyl moiety of N-(3,4,5-trihydroxybenzoyl)glycine would follow a similar pathway.

The biotransformation is typically a two-step process:

Hydrolysis: Gut bacteria produce tannase enzymes that hydrolyze the ester bonds of gallotannins to release gallic acid. nih.govasm.orgmdpi.com Lactobacillus plantarum is a species frequently found in fermented plant materials that possesses this tannase activity. nih.govnih.gov

Decarboxylation: The liberated gallic acid is then decarboxylated by the enzyme gallate decarboxylase to form pyrogallol (B1678534). asm.orgnih.govresearchgate.net This activity is also present in L. plantarum and other gut bacteria like Streptococcus gallolyticus and Enterococcus faecalis. asm.orgnih.gov

These resulting metabolites, such as pyrogallol, can be further broken down by the gut microbiota into smaller, absorbable molecules like short-chain fatty acids (SCFAs), including acetate (B1210297) and butyrate. frontiersin.orgnih.gov This microbial processing significantly influences the bioavailability and ultimate physiological effects of dietary tannins and their derivatives. nih.gov

| Microorganism | Key Enzyme | Metabolic Transformation | Reference |

|---|---|---|---|

| Lactobacillus plantarum | Tannase (TanALp, TanBLp) | Hydrolyzes gallotannins to gallic acid. | nih.govnih.gov |

| Lactobacillus plantarum | Gallate Decarboxylase | Decarboxylates gallic acid to pyrogallol. | asm.orgnih.gov |

| Streptococcus gallolyticus | Gallate Decarboxylase | Metabolizes gallate. | asm.org |

| Enterococcus faecalis | Gallate Decarboxylase | Decarboxylates gallic acid to pyrogallol. | asm.org |

| General Gut Microbiota | Various enzymes | Degrades pyrogallol to acetate and butyrate. | frontiersin.orgnih.gov |

Identification of Degradation Products: Gallic Acid and Pyrogallol

The metabolic breakdown of N-(3,4,5-trihydroxybenzoyl)glycine by microbial action is hypothesized to occur in a stepwise manner, yielding distinct degradation products. The primary degradation event is the hydrolysis of the amide bond linking the galloyl moiety to the glycine molecule. This cleavage results in the formation of two primary metabolites: gallic acid (3,4,5-trihydroxybenzoic acid) and the amino acid glycine.

Following its release, gallic acid can undergo further biotransformation by certain microorganisms. A key secondary degradation product identified from the microbial metabolism of gallic acid is pyrogallol (1,2,3-trihydroxybenzene). This conversion is achieved through a decarboxylation reaction, where the carboxylic acid group of gallic acid is removed.

Several studies have documented the microbial degradation of gallic acid to pyrogallol. For instance, research has shown that bacteria such as Enterobacter aerogenes can efficiently decarboxylate gallic acid to produce pyrogallol. ncsu.edusemanticscholar.org Similarly, Streptococcus gallolyticus has been observed to transform gallic acid into pyrogallol. The presence of gallate decarboxylase activity has been identified in various microbial species, underscoring the commonality of this metabolic pathway.

The identification and quantification of these degradation products are typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). ncsu.eduresearchgate.net These methods allow for the separation and precise measurement of gallic acid and pyrogallol in complex biological matrices, confirming their roles as successive degradation products in the metabolic pathway of N-(3,4,5-trihydroxybenzoyl)glycine.

Table 1: Identified Degradation Products of N-(3,4,5-trihydroxybenzoyl)glycine Metabolism

| Precursor Compound | Degradation Product | Type of Reaction |

| N-(3,4,5-trihydroxybenzoyl)glycine | Gallic Acid + Glycine | Hydrolysis |

| Gallic Acid | Pyrogallol | Decarboxylation |

Enzymes Responsible for N-(3,4,5-trihydroxybenzoyl)glycine Degradation in Microbes

The microbial degradation of N-(3,4,5-trihydroxybenzoyl)glycine involves at least two key enzymatic activities corresponding to the sequential breakdown of the molecule.

The initial and crucial step, the hydrolysis of the amide bond in N-(3,4,5-trihydroxybenzoyl)glycine to yield gallic acid and glycine, is catalyzed by a class of enzymes known as amidases or amidohydrolases (EC 3.5.1.4). nih.gov These enzymes are responsible for cleaving non-peptide carbon-nitrogen bonds in a variety of amide-containing compounds. nih.gov While a specific amidase for N-(3,4,5-trihydroxybenzoyl)glycine has not been definitively characterized, the broad substrate specificity of many microbial amidases suggests their potential involvement. nih.govnih.gov For example, N-acetylmuramoyl-L-alanine amidases are known to hydrolyze the amide linkage between a sugar moiety and an amino acid, a reaction analogous to the hydrolysis of N-(3,4,5-trihydroxybenzoyl)glycine. nih.gov

Another class of enzymes that could potentially catalyze this hydrolysis is tannase (tannin acyl hydrolase, EC 3.1.1.20). nih.gov Tannases are known to hydrolyze the ester and depside bonds in tannins and can also act on gallic acid esters. nih.gov Given the structural similarity of the galloyl group in N-(3,4,5-trihydroxybenzoyl)glycine to gallotannins, it is plausible that some microbial tannases could exhibit activity towards the amide linkage of this compound. Fungi such as Aspergillus niger are well-known producers of tannase. nih.govnih.gov

The subsequent conversion of gallic acid to pyrogallol is catalyzed by the enzyme gallic acid decarboxylase (also referred to as gallate decarboxylase). This enzyme specifically targets gallic acid, removing the carboxyl group to form pyrogallol. Microbial sources of this enzyme have been identified in species like Enterobacter aerogenes. ncsu.edusemanticscholar.org

Table 2: Potential Enzymes in the Microbial Degradation of N-(3,4,5-trihydroxybenzoyl)glycine

| Reaction Step | Substrate | Product(s) | Potential Enzyme Class | Specific Enzyme Example (from related processes) | Microbial Source Example |

| 1. Hydrolysis | N-(3,4,5-trihydroxybenzoyl)glycine | Gallic Acid + Glycine | Amidase / Tannase | N-acetylmuramoyl-L-alanine amidase / Tannin acyl hydrolase | Escherichia coli / Aspergillus niger |

| 2. Decarboxylation | Gallic Acid | Pyrogallol + CO2 | Decarboxylase | Gallic Acid Decarboxylase | Enterobacter aerogenes |

Metabolite Profiling and Identification Strategies for N-(3,4,5-trihydroxybenzoyl)glycine Derivatives

Metabolite profiling, a key component of metabolomics, involves the comprehensive identification and quantification of metabolites within a biological system. For N-(3,4,5-trihydroxybenzoyl)glycine and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant analytical platform. nih.gov

The general strategy for identifying and profiling these compounds involves several steps. Initially, a biological sample (e.g., microbial culture supernatant, plasma, or urine) is prepared to extract the metabolites of interest. This is followed by chromatographic separation, typically using Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase column (e.g., C18), which separates compounds based on their hydrophobicity. rsc.org

Following separation, the analytes are introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is crucial for the identification of known and unknown metabolites. nih.gov For known derivatives, a targeted approach can be used where the instrument is set to detect specific parent and fragment ions. For the discovery of novel derivatives, an untargeted approach is employed, where the instrument scans for all ions within a certain mass range.

The identification of N-(3,4,5-trihydroxybenzoyl)glycine derivatives would rely on the characteristic fragmentation patterns observed in the MS/MS spectra. The galloyl moiety (m/z 153) would be a characteristic fragment. Other potential derivatives could include conjugates with other amino acids, sulfated derivatives, or glucuronidated derivatives, each of which would exhibit a predictable mass shift from the parent compound.

For complex biological samples, pre-column derivatization can be employed to improve the chromatographic properties and ionization efficiency of the analytes. mdpi.com For instance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used for the sensitive detection of amino acid-containing metabolites. mdpi.com

Table 3: LC-MS Parameters for Metabolite Profiling of N-Acyl Glycines

| Parameter | Description |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds |

| Mass Analyzer | High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight, QTOF; or Orbitrap) |

| Detection Mode | Full scan for untargeted analysis; Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis |

Advanced Analytical Techniques for the Research of N 3,4,5 Trihydroxybenzoyl Glycine

Chromatographic Separation Methodologies

Chromatography is the cornerstone for the analysis of N-(3,4,5-trihydroxybenzoyl)glycine, enabling its separation from other related compounds, isomers, and impurities. The choice of chromatographic technique is dictated by the analytical goal, whether it be purification, quantification, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds and amino acid conjugates. For N-(3,4,5-trihydroxybenzoyl)glycine, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase, often a mixture of water (containing an acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

For isolation , preparative HPLC is utilized, which involves larger columns and higher flow rates to purify sufficient quantities of the compound for further studies. Quantification is typically achieved using a UV-Vis detector, as the trihydroxybenzoyl group possesses a strong chromophore that absorbs UV light, commonly monitored at wavelengths around 280 nm. By comparing the peak area of the analyte to that of a known concentration standard, precise quantification can be achieved. Ion-pair HPLC can also be an effective method for separating various oligomers of glycine (B1666218) and related compounds.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization for MS. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~280 nm | Quantification based on the absorbance of the galloyl moiety. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and significantly shorter analysis times.

For the analysis of N-(3,4,5-trihydroxybenzoyl)glycine, especially in complex biological or natural product extracts, UPLC offers superior performance. The enhanced resolution allows for the separation of closely related structural isomers and impurities that may not be resolved by HPLC. The increased speed facilitates higher sample throughput, which is critical in metabolomics and quality control applications. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles.

While C18 columns are versatile, the development of specialized stationary phases can offer alternative selectivity for challenging separations of galloyl compounds. These include:

Phenyl-Hexyl Phases: These phases provide π-π interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic compounds like the galloyl moiety.

Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, making them suitable for separating halogenated and polar functional group-containing compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is an alternative to reversed-phase chromatography. It uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent. This can be useful for retaining and separating polar galloyl conjugates.

Mixed-Mode Stationary Phases: These columns combine reversed-phase and ion-exchange characteristics on a single support, allowing for the simultaneous separation of compounds with different hydrophobicities and charge states. This can be particularly useful for analyzing mixtures containing N-(3,4,5-trihydroxybenzoyl)glycine and other related acids or amino acids.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of N-(3,4,5-trihydroxybenzoyl)glycine, providing molecular weight information and structural details with high sensitivity and specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. For N-(3,4,5-trihydroxybenzoyl)glycine, LC-MS allows for its detection and quantification even in complex matrices where UV detection might lack specificity. Electrospray ionization (ESI) is the most common ionization technique used, typically in negative ion mode, which readily deprotonates the phenolic hydroxyl and carboxylic acid groups.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is the gold standard for quantification in complex samples. In this technique, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ of N-(3,4,5-trihydroxybenzoyl)glycine is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels.

| Parameter | Description | Application to N-(3,4,5-trihydroxybenzoyl)glycine |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates the [M-H]⁻ precursor ion for analysis. |

| Precursor Ion | The m/z of the deprotonated molecule | Selected for fragmentation (e.g., m/z 226 for the parent compound). |

| Product Ions | Characteristic fragments of the precursor ion | Generated by CID. For N-(3,4,5-trihydroxybenzoyl)glycine, fragments corresponding to the galloyl moiety (m/z 169) and glycine-related fragments would be expected. |

| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for highly selective and sensitive quantification. |

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QToF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability is crucial for several aspects of N-(3,4,5-trihydroxybenzoyl)glycine research:

Structural Elucidation: The accurate mass measurement allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is a critical step in confirming its identity, especially when analyzing unknown compounds from natural extracts.

Impurity Profiling: HRMS is exceptionally powerful for detecting and identifying impurities, even those that co-elute with the main compound. By extracting ions corresponding to potential impurities (e.g., related synthesis byproducts or degradation products), their elemental composition can be determined, providing clues to their identity. The combination of chromatographic separation with HRMS detection is a powerful strategy for ensuring the quality and purity of peptide-related drugs and other pharmaceutical compounds.

Fragmentation Analysis: HRMS instruments provide high-resolution fragmentation data (MS/MS), which is invaluable for detailed structural characterization. The precise masses of the fragment ions can confirm the connectivity of the galloyl and glycine moieties and help differentiate between isomers.

Ionization Techniques and Fragmentation Patterns for N-(3,4,5-trihydroxybenzoyl)glycine Identification

The mass spectrometric analysis of N-(3,4,5-trihydroxybenzoyl)glycine, also known as galloyl glycine, typically employs soft ionization techniques to minimize fragmentation of the parent molecule and allow for the determination of its molecular weight. Electrospray ionization (ESI) is a commonly utilized method for this class of compounds, often in negative ion mode ([M-H]⁻) due to the acidic phenolic protons of the galloyl group.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), N-(3,4,5-trihydroxybenzoyl)glycine is expected to exhibit a characteristic fragmentation pattern. The primary fragmentation pathway involves the cleavage of the amide bond, which is the most labile linkage in the molecule. This would result in the formation of specific product ions that are diagnostic for the galloyl moiety and the glycine unit.

A key fragmentation event would be the generation of a product ion corresponding to the gallic acid anion at m/z 169, resulting from the loss of the glycine portion and a neutral loss of CO₂. Another significant fragment would be the ion corresponding to the deprotonated galloyl group at m/z 151. The fragmentation of the glycine portion itself is less favored but can also occur. The observation of these characteristic fragment ions provides strong evidence for the presence of N-(3,4,5-trihydroxybenzoyl)glycine in a sample.

Table 1: Predicted Mass Spectrometry Data for N-(3,4,5-trihydroxybenzoyl)glycine

| Parameter | Predicted Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion ([M-H]⁻) | m/z 226 |

| Major Fragment Ion 1 | m/z 169 (Gallic acid anion) |

| Major Fragment Ion 2 | m/z 151 (Deprotonated galloyl group) |

| Major Fragment Ion 3 | m/z 125 (Loss of CO₂ from gallic acid anion) |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of N-(3,4,5-trihydroxybenzoyl)glycine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural confirmation of N-(3,4,5-trihydroxybenzoyl)glycine. The ¹H NMR spectrum would be expected to show characteristic signals for both the galloyl and glycine moieties. The two equivalent aromatic protons of the galloyl ring would appear as a singlet, typically in the downfield region (around 7.0 ppm). The methylene (B1212753) protons of the glycine unit would also present as a distinct signal, likely a doublet due to coupling with the adjacent amide proton.

The ¹³C NMR spectrum would further confirm the structure with signals corresponding to all the carbon atoms in the molecule. The carbonyl carbon of the amide and the carboxyl carbon of the glycine would resonate at the downfield end of the spectrum. The quaternary carbons of the galloyl ring, particularly those bearing hydroxyl groups, would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3,4,5-trihydroxybenzoyl)glycine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Galloyl Aromatic CH | ~7.0 (s, 2H) | ~108 |

| Glycine CH₂ | ~3.9 (d, 2H) | ~42 |

| Galloyl C-OH | - | ~145 |

| Galloyl C-C=O | - | ~120 |

| Amide C=O | - | ~168 |

| Glycine COOH | - | ~172 |

| Galloyl C-OH (para) | - | ~138 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in N-(3,4,5-trihydroxybenzoyl)glycine. The spectrum would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups and the N-H stretching of the amide. A strong absorption band around 1650 cm⁻¹ would indicate the C=O stretching of the amide bond (Amide I band). Another characteristic band for the N-H bending (Amide II band) would be expected around 1550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the galloyl chromophore, N-(3,4,5-trihydroxybenzoyl)glycine is expected to exhibit a strong absorption maximum in the UV region, typically around 270-280 nm. This absorption is characteristic of the π → π* transitions within the aromatic ring and the carbonyl group.

Table 3: Predicted Spectroscopic Data for N-(3,4,5-trihydroxybenzoyl)glycine

| Spectroscopic Technique | Characteristic Absorption | Functional Group/Chromophore |

| Infrared (IR) | 3500-3200 cm⁻¹ (broad) | O-H and N-H stretching |

| ~1650 cm⁻¹ (strong) | Amide C=O stretching (Amide I) | |

| ~1550 cm⁻¹ | N-H bending (Amide II) | |

| UV-Visible (UV-Vis) | ~270-280 nm | Galloyl chromophore (π → π* transition) |

Principles and Practices of Bioanalytical Method Development and Validation for N-(3,4,5-trihydroxybenzoyl)glycine

The development and validation of a bioanalytical method for the quantification of N-(3,4,5-trihydroxybenzoyl)glycine in biological matrices are crucial for pharmacokinetic and metabolic studies. Such methods must be accurate, precise, selective, and robust.

The process begins with the selection of an appropriate analytical technique, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and selectivity. An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, should be used to ensure accuracy.

Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) and includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are evaluated at multiple concentration levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression model is typically used.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

Table 4: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Stability | Analyte concentration within ±15% of the initial concentration |

In Silico and Computational Studies on N 3,4,5 Trihydroxybenzoyl Glycine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of N-(3,4,5-trihydroxybenzoyl)glycine. These computational techniques allow for the exploration of its conformational landscape and interactions with biological macromolecules.

Conformational analysis of N-(3,4,5-trihydroxybenzoyl)glycine is crucial for understanding its molecular shape and how it influences biological activity. The molecule possesses several rotatable bonds, leading to a degree of flexibility. The primary sources of this flexibility are the torsion angles of the glycine (B1666218) backbone and the rotation around the amide bond connecting the glycine and trihydroxybenzoyl moieties.

Computational conformational sampling is a key technique in molecular modeling for exploring the various shapes a molecule can adopt. nih.gov While specific studies on N-(3,4,5-trihydroxybenzoyl)glycine are not extensively documented, the conformational preferences of its constituent parts, the galloyl group and glycine, are well-understood. Glycine itself is known for its conformational flexibility, which can be restricted upon substitution. nih.gov The planarity of the amide bond and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl groups and the glycine moiety would be significant factors in determining the most stable conformers. Molecular mechanics force fields are commonly employed to calculate the potential energy of different conformations, allowing for the identification of low-energy, and thus more probable, structures.

The flexibility of a molecule is not static and can be influenced by its environment. nih.gov In a biological context, the conformation of N-(3,4,5-trihydroxybenzoyl)glycine may adapt to fit into a binding site on a protein, a process that can be explored through computational methods like molecular dynamics simulations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as N-(3,4,5-trihydroxybenzoyl)glycine, might interact with a protein target. nih.gov The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. nih.govucl.ac.uk

While specific docking studies for N-(3,4,5-trihydroxybenzoyl)glycine are not extensively reported, studies on similar compounds, such as catechins which also contain a galloyl moiety, have shown that the trihydroxybenzoyl group can form multiple hydrogen bonds and π-stacking interactions with amino acid residues in an enzyme's active site. nih.gov It is plausible that the galloyl portion of N-(3,4,5-trihydroxybenzoyl)glycine would engage in similar interactions. The glycine portion of the molecule could also form hydrogen bonds and electrostatic interactions with the protein.

Potential interactions could include hydrogen bonds between the hydroxyl groups of the galloyl moiety and polar amino acid residues, as well as π-π stacking between the aromatic ring and aromatic residues like tyrosine or phenylalanine. The carboxyl group of the glycine moiety could form salt bridges with positively charged residues such as lysine (B10760008) or arginine.

Table 1: Predicted Enzyme-Substrate Binding Interactions for N-(3,4,5-trihydroxybenzoyl)glycine

| Interaction Type | Interacting Group on N-(3,4,5-trihydroxybenzoyl)glycine | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl groups of the trihydroxybenzoyl moiety | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | Aromatic ring of the trihydroxybenzoyl moiety | Phenylalanine, Tyrosine, Tryptophan |

| Salt Bridge/Electrostatic | Carboxyl group of the glycine moiety | Lysine, Arginine, Histidine |

| Hydrogen Bonding | Amide group | Asparagine, Glutamine |

This table is illustrative and based on the chemical nature of the compound and general principles of molecular interactions.

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of N-(3,4,5-trihydroxybenzoyl)glycine in various biological environments, such as in aqueous solution or near a cell membrane. cardiff.ac.uknih.gov These simulations model the movement of atoms over time, allowing for the observation of dynamic processes and interactions. researchgate.net

In an aqueous solution, MD simulations can reveal how water molecules solvate N-(3,4,5-trihydroxybenzoyl)glycine, forming a hydration shell around the molecule. nih.gov The simulations can also provide information on the conformational dynamics of the molecule in solution, showing how it fluctuates between different shapes. nih.govstrath.ac.uk Studies on glycine in aqueous solution have shown that it can influence the structure and dynamics of the surrounding water molecules. nih.gov

When placed near a model biological membrane, such as a lipid bilayer, MD simulations can predict whether N-(3,4,5-trihydroxybenzoyl)glycine is likely to insert into the membrane, adsorb to its surface, or remain in the aqueous phase. mdpi.comucdavis.edu The amphipathic nature of the molecule, with its polar trihydroxybenzoyl and glycine moieties and a less polar region, suggests it may interact with the membrane interface. Such simulations can elucidate the orientation of the molecule relative to the membrane and the specific interactions it forms with lipid headgroups and tails.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods provide a more fundamental understanding of chemical bonding, molecular orbitals, and reaction mechanisms.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various energetic properties of N-(3,4,5-trihydroxybenzoyl)glycine. mdpi.com These properties include the heat of formation, ionization potential, and electron affinity, which are important for understanding the molecule's stability and reactivity. nih.gov The distribution of electron density can also be calculated, revealing the partial charges on each atom and identifying sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Computational investigation of reaction pathways can elucidate the mechanisms of chemical reactions involving N-(3,4,5-trihydroxybenzoyl)glycine. nih.gov By calculating the energies of reactants, transition states, and products, the activation energy and reaction energy for a given transformation can be determined. This information is valuable for understanding how the molecule might be synthesized or how it might be metabolized in a biological system. For instance, the formation of the amide bond between gallic acid and glycine could be modeled to understand the energetics of this key step in its synthesis.

Table 2: Illustrative Energetic Properties of N-(3,4,5-trihydroxybenzoyl)glycine (Hypothetical DFT Calculations)

| Property | Hypothetical Value |

| Heat of Formation (gas) | -750 kJ/mol |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

| Dipole Moment | 4.5 D |

Quantum chemical calculations can predict various spectroscopic parameters for N-(3,4,5-trihydroxybenzoyl)glycine, which can aid in the interpretation of experimental spectra. researchgate.netnih.govepj-conferences.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of the different hydrogen, carbon, and nitrogen atoms in the molecule. beilstein-journals.orghmdb.ca These predictions are based on the calculated electronic environment of each nucleus. By comparing the predicted spectrum with the experimental one, the structure of the molecule can be confirmed.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.govnih.gov Each vibrational mode can be visualized to understand the specific atomic motions that give rise to each peak. This can be particularly useful for identifying the characteristic vibrational modes of the trihydroxybenzoyl and glycine moieties.

Table 3: Predicted Spectroscopic Parameters for N-(3,4,5-trihydroxybenzoyl)glycine (Illustrative)

| Parameter Type | Predicted Value/Range |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.5-7.5Glycine α-CH₂: 3.5-4.5Amide NH: 7.0-8.5Hydroxyl OH: 8.0-10.0 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 100-150Carbonyl Carbons: 165-175Glycine α-Carbon: 40-50 |

| Key IR Frequencies (cm⁻¹) | O-H Stretch (phenolic): 3200-3600N-H Stretch (amide): 3100-3500C=O Stretch (amide): 1630-1680C=O Stretch (acid): 1700-1730Aromatic C=C Stretch: 1450-1600 |

Note: These are illustrative values based on typical ranges for the respective functional groups. Actual values would require specific quantum chemical calculations.

Computational Prediction and Simulation of Biotransformation Pathways and Metabolites

In silico approaches have become indispensable tools in the early stages of drug discovery and metabolic research, offering predictive insights into the biotransformation of novel compounds. For N-(3,4,5-trihydroxybenzoyl)glycine, computational models can simulate its metabolic fate, identifying potential metabolites and the enzymatic pathways involved. These predictions are crucial for understanding its bioavailability, biological activity, and potential interactions within a biological system.

Advanced software platforms, such as BioTransformer, utilize a combination of machine learning and knowledge-based approaches to predict the metabolism of small molecules. biotransformer.canih.govmacinchem.org These tools simulate various metabolic reactions, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) transformations, as well as metabolism by gut microbiota. biotransformer.cabiotransformer.ca For N-(3,4,5-trihydroxybenzoyl)glycine, the system would analyze its structure, identifying reactive sites susceptible to enzymatic action. The galloyl group (3,4,5-trihydroxybenzoyl) is a prime target for various transformations due to its hydroxyl groups, while the glycine conjugate introduces possibilities for amide bond hydrolysis.

The prediction process involves inputting the structure of N-(3,4,5-trihydroxybenzoyl)glycine, typically as a SMILES or SDF file, into the prediction engine. nih.gov The software then applies a series of metabolic transformation rules based on known enzymatic reactions. biotransformer.canih.gov For instance, the multiple hydroxyl groups on the galloyl moiety are susceptible to Phase II conjugation reactions like glucuronidation and sulfation, which are common pathways for polyphenolic compounds. biotransformer.ca The amide linkage to glycine could be a substrate for amidases, leading to hydrolysis and the release of gallic acid and glycine. Furthermore, gut microbial metabolism could predict transformations such as deglycosylation or the breakdown of the aromatic ring structure.

The output from these simulations is typically a list of predicted metabolites, their chemical structures, the reactions that formed them, and often the enzymes likely responsible. nih.gov This predictive data allows researchers to design targeted experimental studies to confirm the presence of these metabolites in in vitro or in vivo models.

Below is a hypothetical table of predicted metabolites for N-(3,4,5-trihydroxybenzoyl)glycine based on common biotransformation pathways simulated by such computational tools.

Table 1: Predicted Metabolites of N-(3,4,5-trihydroxybenzoyl)glycine from In Silico Simulation

| Predicted Metabolite | Metabolic Pathway | Predicted Transformation | Potential Enzyme Class |

|---|---|---|---|

| Gallic acid 3-O-glucuronide | Phase II Metabolism (Glucuronidation) | Hydrolysis of glycine conjugate followed by glucuronidation of gallic acid | UDP-glucuronosyltransferase (UGT) |

| Gallic acid 4-O-sulfate | Phase II Metabolism (Sulfation) | Hydrolysis of glycine conjugate followed by sulfation of gallic acid | Sulfotransferase (SULT) |

| Gallic Acid | Phase I Metabolism (Hydrolysis) | Cleavage of the amide bond | Amidase |

| Pyrogallol (B1678534) | Gut Microbiota Metabolism | Decarboxylation of the gallic acid moiety | Decarboxylase |

| 4-O-methylgallic acid | Phase II Metabolism (Methylation) | Hydrolysis followed by methylation of a hydroxyl group on gallic acid | Catechol-O-methyltransferase (COMT) |

Chemometrics and Data Analysis in Glycomics and Metabolomics Research of Related Compounds

Chemometrics and advanced data analysis are essential for interpreting the large and complex datasets generated in glycomics and metabolomics studies. nih.govnih.gov While N-(3,4,5-trihydroxybenzoyl)glycine itself is not a glycan, its analysis in a biological matrix falls under the umbrella of metabolomics. Research on related phenolic compounds and their metabolites relies heavily on these statistical methods to identify patterns, biomarkers, and metabolic pathways. mdpi.commdpi.com

In a typical metabolomics study involving a compound like N-(3,4,5-trihydroxybenzoyl)glycine, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy would be used to generate comprehensive metabolic profiles of biological samples (e.g., plasma, urine, tissue extracts). mdpi.com These profiles consist of hundreds to thousands of metabolic features, each characterized by properties like retention time, mass-to-charge ratio (m/z), and signal intensity. plos.org

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then used to identify the specific metabolic features that are most influential in discriminating between different experimental groups (e.g., treatment vs. control). researchgate.net These methods generate models that highlight metabolites, including potential biotransformation products of N-(3,4,5-trihydroxybenzoyl)glycine, that are significantly altered in response to the compound's administration.

In the context of glycomics, which focuses on the comprehensive study of all glycans in a biological system, similar data analysis workflows are applied. nih.govcreative-proteomics.comcreative-proteomics.com Although N-(3,4,5-trihydroxybenzoyl)glycine is not a traditional subject of glycomics, the analytical principles are relevant. Glycomics data, often from mass spectrometry, is processed to identify and quantify complex glycan structures. ucdavis.edu Chemometric tools help to correlate changes in glycosylation patterns with specific physiological or pathological states. nih.gov For instance, if N-(3,4,5-trihydroxybenzoyl)glycine were to influence cellular processes that alter protein glycosylation, these analytical techniques would be crucial for identifying such effects.

The data table below illustrates the type of dataset that would be subjected to chemometric analysis in a metabolomics study investigating N-(3,4,5-trihydroxybenzoyl)glycine. The table shows hypothetical normalized intensity values for the parent compound and its predicted metabolites across different sample groups.

Table 2: Representative Metabolomics Data for Chemometric Analysis

| Metabolite Feature (m/z) | Metabolite Identity | Control Group (Mean Intensity) | Treatment Group (Mean Intensity) | Fold Change | P-value |

|---|---|---|---|---|---|

| 212.06 | N-(3,4,5-trihydroxybenzoyl)glycine | 150 | 8500 | 56.67 | <0.001 |

| 170.02 | Gallic Acid | 500 | 2500 | 5.00 | <0.01 |

| 346.07 | Gallic acid 3-O-glucuronide | 200 | 4500 | 22.50 | <0.001 |

| 250.00 | Gallic acid 4-O-sulfate | 180 | 3200 | 17.78 | <0.001 |

| 126.04 | Pyrogallol | 300 | 900 | 3.00 | <0.05 |

Occurrence and Distribution of N 3,4,5 Trihydroxybenzoyl Glycine in Biological Systems

Natural Occurrence in Plants and Natural Products (e.g., Oak, Pomegranate, Berries)

Direct evidence for the natural occurrence of N-(3,4,5-trihydroxybenzoyl)glycine in plants such as oak (Quercus species), pomegranate (Punica granatum), and various berries (Vaccinium species, Rubus species) is not extensively documented in the available literature. However, these plants are well-known for their high content of gallic acid and hydrolysable tannins, which are polymers of gallic acid. pensoft.netnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.net

Oak species, for instance, are rich in tannins, and their molecular content includes a variety of tannin derivatives. nih.gov Pomegranate peels and juice are significant sources of polyphenols, including gallic acid and ellagitannins like punicalagin. nih.govnih.govmdpi.comresearchgate.netunich.it Similarly, berries of the Vaccinium and Rubus genera contain a diverse array of phenolic compounds, including gallic acid. mdpi.comnih.govnih.govmdpi.comnih.gov

Given that gallic acid is a common precursor and glycine (B1666218) is a fundamental amino acid, the potential for their enzymatic or chemical conjugation to form N-(3,4,5-trihydroxybenzoyl)glycine in these plant matrices exists, though it has not been explicitly reported.

Identification in Microbial Cultures and Fermentation Products

The identification of N-(3,4,5-trihydroxybenzoyl)glycine in microbial cultures or as a direct product of fermentation is not well-established in scientific findings. Research on the microbial metabolism of gallic acid has primarily focused on its production from the hydrolysis of tannins by microbial tannases or its synthesis via engineered metabolic pathways in microorganisms like Escherichia coli. nih.govresearchgate.net

While there is extensive research on the microbial production of gallic acid, the subsequent conjugation of gallic acid with glycine by microorganisms has not been a significant focus of the available studies. The enzymatic synthesis of other gallic acid derivatives has been explored, suggesting that microbial systems could potentially be engineered for such biotransformations. nih.gov

Biological Significance as an Intermediate or Metabolite in Natural Product Cycles

The specific role of N-(3,4,5-trihydroxybenzoyl)glycine as an intermediate or metabolite in natural product cycles is not clearly defined in the current body of research. In microorganisms, the biosynthesis of other non-proteinogenic amino acids, such as (S)-3,5-dihydroxyphenylglycine, a component of the antibiotic balhimycin, has been elucidated and involves a complex pathway starting from acetate-derived precursors. nih.gov This indicates that pathways for the synthesis of complex amino acid derivatives exist in nature.

In the context of metabolism, human liver enzymes are known to conjugate bile acids with glycine. nih.gov This demonstrates a biological mechanism for the formation of N-acyl glycine conjugates, although this has not been specifically documented for gallic acid. The metabolism of gallic acid in vivo is known to occur, but the formation of a glycine conjugate has not been reported as a major metabolic pathway.

Further research is required to definitively establish the occurrence and biological roles of N-(3,á,5-trihydroxybenzoyl)glycine in various biological systems.

Emerging Research Directions and Future Perspectives on N 3,4,5 Trihydroxybenzoyl Glycine

Integration of Omics Technologies for Comprehensive Biological System Analysis (e.g., Metabolomics, Glycomics)

Future research on N-(3,4,5-trihydroxybenzoyl)glycine will heavily rely on the integration of "omics" technologies to understand its role within a complex biological system. Metabolomics, in particular, is a powerful tool for identifying and quantifying small molecules, including N-acyl glycines, in biological samples. cityu.edu.hk Advanced liquid chromatography-mass spectrometry (LC-MS) platforms can be developed for the targeted analysis of N-(3,4,5-trihydroxybenzoyl)glycine, enabling its detection in various biological matrices. cityu.edu.hk Such methods would allow researchers to explore how its levels change in response to different stimuli, such as diet or stress. mdpi.com

The application of metabolomics can reveal correlations between the abundance of N-(3,4,5-trihydroxybenzoyl)glycine and the status of related metabolic pathways, such as glycine (B1666218), serine, and threonine metabolism. nih.gov For instance, studies on other glycine conjugates have shown that their excretion profiles can be indicative of metabolic disorders, highlighting the diagnostic potential of this class of molecules. cityu.edu.hk

While glycomics primarily focuses on carbohydrates, its integration with other omics data can provide a more holistic view of cellular physiology. As research progresses, multi-omics approaches combining metabolomics, transcriptomics, and proteomics will be crucial for constructing a comprehensive picture of the synthesis and function of N-(3,4,5-trihydroxybenzoyl)glycine, linking its presence to specific gene expression patterns and protein activities.

Table 1: Potential Applications of Omics Technologies in N-(3,4,5-trihydroxybenzoyl)glycine Research

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Metabolomics | Targeted and untargeted analysis of biological fluids and tissues. | Identification and quantification of the compound, discovery of related metabolic biomarkers, understanding its variation with physiological or pathological states. cityu.edu.hknih.gov |

| Transcriptomics | Analysis of gene expression in organisms producing the compound. | Identification of genes and pathways involved in its biosynthesis, transport, and degradation. |

| Proteomics | Study of protein expression and post-translational modifications. | Identification of specific enzymes (e.g., acyltransferases) responsible for its synthesis and metabolism. |

| Glycomics | Analysis of the complete set of glycans in an organism. | Understanding broader metabolic context and potential indirect interactions with glycosylation pathways. nih.gov |

Advanced Biocatalyst Design and Engineering for N-(3,4,5-trihydroxybenzoyl)glycine Synthesis and Biotransformation

The sustainable production of N-(3,4,5-trihydroxybenzoyl)glycine can be achieved through advanced biocatalyst design and engineering. nih.gov Natural enzymes can be harnessed and improved for this purpose. researchgate.net The synthesis of this compound involves the formation of an amide bond between gallic acid (or an activated form like galloyl-CoA) and glycine. This reaction is analogous to the formation of other N-acyl glycines, which is catalyzed by glycine N-acyltransferase. foodb.ca

Future research will likely focus on the discovery and engineering of enzymes with high specificity and efficiency for this particular reaction. Strategies for biocatalyst development include:

Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced stability, activity, or substrate specificity. researchgate.netnih.gov By creating mutant libraries of candidate enzymes (e.g., N-acyltransferases) and screening for activity with gallic acid and glycine, highly efficient biocatalysts can be developed.